(3-Nitrophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone
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Overview
Description
(3-Nitrophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone: is a complex organic compound that features a piperidine ring substituted with a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, where a benzoyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the nitrobenzoyl-substituted piperidine with another piperidine ring through a carbonyl linkage, often using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation reactions to yield various reduced derivatives.
Substitution: The piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may play a crucial role in binding to these targets, while the piperidine rings provide structural stability and facilitate interactions with other molecules. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
- 1-(3-Nitrobenzoyl)-3-piperidinylmethanone
- 2-[1-(3-Nitrobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
Comparison:
- Structural Differences: While similar in having a nitrobenzoyl group and piperidine rings, these compounds differ in additional substituents and ring structures.
- Unique Features: (3-Nitrophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone is unique due to its specific arrangement of functional groups, which may confer distinct biological and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
524058-35-3 |
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Molecular Formula |
C18H23N3O4 |
Molecular Weight |
345.4g/mol |
IUPAC Name |
[1-(3-nitrobenzoyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23N3O4/c22-17(14-6-4-8-16(12-14)21(24)25)20-11-5-7-15(13-20)18(23)19-9-2-1-3-10-19/h4,6,8,12,15H,1-3,5,7,9-11,13H2 |
InChI Key |
YFYVBMBZFFHRPE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
51.8 [ug/mL] |
Origin of Product |
United States |
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